molecular formula C7H5F3OS B1411464 5-Difluoromethoxy-2-fluorothiophenol CAS No. 1803779-48-7

5-Difluoromethoxy-2-fluorothiophenol

Cat. No.: B1411464
CAS No.: 1803779-48-7
M. Wt: 194.18 g/mol
InChI Key: WJDCKQOAPMQOFS-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-fluorothiophenol is an organic compound with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol. This compound is characterized by the presence of difluoromethoxy and fluorothiophenol groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Difluoromethoxy-2-fluorothiophenol involves several steps, including etherification, nitrification, and hydrolysis . The specific reaction conditions and reagents used in these steps are crucial for obtaining a high yield and purity of the final product. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

5-Difluoromethoxy-2-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the synthesis of pharmaceuticals, including drugs for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-fluorothiophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Difluoromethoxy-2-fluorothiophenol can be compared with other similar compounds, such as:

    5-Difluoromethoxy-2-mercapto-1H-benzimidazole: This compound is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.

    2-Difluoromethoxy-5-fluorothiophenol: This compound is used in drug discovery, material synthesis, and catalysis.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-5-2-1-4(3-6(5)12)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDCKQOAPMQOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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